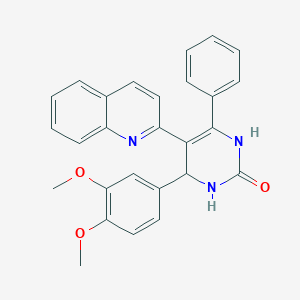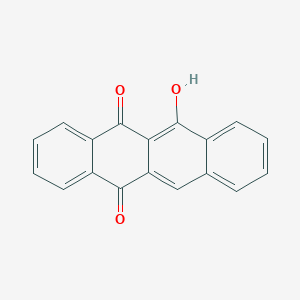
N-allyl-N'-4-biphenylylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-4-biphenylylthiourea, commonly known as ABT, is a chemical compound that has been widely used in scientific research for its various applications. It is a thiourea derivative that has been synthesized by many researchers due to its unique properties. ABT has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of ABT involves the inhibition of cytochrome P450 enzymes. ABT binds to the heme group of cytochrome P450 enzymes, preventing the binding of substrates and the subsequent metabolism of drugs and other xenobiotics. This leads to an increase in the concentration of drugs and other xenobiotics in the body, which can have therapeutic or toxic effects.
Biochemical and Physiological Effects:
ABT has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. ABT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ABT has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
实验室实验的优点和局限性
ABT has several advantages for lab experiments. It is a selective inhibitor of cytochrome P450 enzymes, which allows for the study of the role of these enzymes in drug metabolism and toxicity. ABT is also a fluorescent probe, which allows for the detection of thiols in biological samples. However, ABT has several limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. Additionally, ABT can have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of ABT. One area of research is the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area of research is the development of ABT-based fluorescent probes for the detection of thiols in biological samples. Additionally, ABT could be used as a tool to study the role of oxidative stress and inflammation in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
合成方法
The synthesis of ABT involves the reaction of N-allylthiourea and 4-biphenylcarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to ABT. The reaction is carried out under mild conditions and yields a high purity product. Several modifications have been made to the synthesis method to improve the yield and purity of ABT.
科学研究应用
ABT has been widely used in scientific research for its various applications. It has been used as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. ABT has also been used as a tool to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, ABT has been used as a fluorescent probe to detect thiols in biological samples.
属性
IUPAC Name |
1-(4-phenylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIAWFYCMJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)


![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)


![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)